molecular formula C14H10N4O2 B14413754 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione CAS No. 87018-40-4

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione

Cat. No.: B14413754
CAS No.: 87018-40-4
M. Wt: 266.25 g/mol
InChI Key: WLNDHDYECVAILN-UHFFFAOYSA-N
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Description

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is a heterocyclic compound that features both quinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione typically involves the condensation of quinoline-2-carbaldehyde with pyridine-2,6-dione hydrazine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by a small amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione exerts its effects is primarily through interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites or interact with DNA, leading to the disruption of cellular processes . The quinoline moiety is particularly known for its ability to intercalate with DNA, which can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carbaldehyde: Shares the quinoline moiety but lacks the pyridine-2,6-dione structure.

    Pyridine-2,6-dione: Contains the pyridine-2,6-dione moiety but lacks the quinoline structure.

Uniqueness

3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is unique due to the combination of both quinoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional agent in various applications .

Properties

CAS No.

87018-40-4

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

6-hydroxy-5-(quinolin-2-yldiazenyl)-1H-pyridin-2-one

InChI

InChI=1S/C14H10N4O2/c19-13-8-6-11(14(20)16-13)17-18-12-7-5-9-3-1-2-4-10(9)15-12/h1-8H,(H2,16,19,20)

InChI Key

WLNDHDYECVAILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC(=O)C=C3)O

Origin of Product

United States

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